2,2,4,4-Tetramethylpentanoic acid
Description
Contextualizing 2,2,4,4-Tetramethylpentanoic Acid within Branched-Chain Carboxylic Acids
This compound belongs to the broad class of organic compounds known as carboxylic acids, which are characterized by the presence of a carboxyl functional group (-COOH). libretexts.org More specifically, it is a member of the subclass of branched-chain carboxylic acids. Unlike their straight-chain counterparts, which have a linear arrangement of carbon atoms, branched-chain carboxylic acids feature one or more alkyl groups attached to the main carbon chain.
The properties of carboxylic acids, such as their boiling points and solubility, are significantly influenced by their ability to form strong intermolecular hydrogen bonds. libretexts.orglumenlearning.compressbooks.pub Most carboxylic acids exist as cyclic dimers, which contributes to their relatively high boiling points compared to alcohols of similar molecular weight. openstax.org The solubility of carboxylic acids in water decreases as the length of the carbon chain increases due to the growing dominance of the nonpolar hydrocarbon portion. libretexts.orglumenlearning.compressbooks.pub
This compound is a saturated fatty acid, and its structure is characterized by a five-carbon pentanoic acid backbone with four methyl groups at the C2 and C4 positions. This high degree of branching distinguishes it from many other common carboxylic acids and is the primary determinant of its unique chemical behavior.
Significance of its Unique Molecular Architecture for Chemical Reactivity
The molecular architecture of this compound is central to its chemical reactivity, or in many cases, its relative lack thereof. The presence of a bulky tert-butyl group at the C4 position and two methyl groups at the C2 position (alpha to the carboxyl group) creates significant steric hindrance around the carboxyl functional group.
Steric hindrance is a phenomenon where the size of groups within a molecule prevents or slows down chemical reactions. In the case of this compound, the bulky alkyl groups physically obstruct the approach of nucleophiles to the electrophilic carbonyl carbon of the carboxyl group. This makes typical nucleophilic acyl substitution reactions, a cornerstone of carboxylic acid chemistry, considerably more difficult to achieve compared to less hindered acids. organic-chemistry.orgtcichemicals.com
Furthermore, the alkyl groups are electron-donating, which tends to reduce the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and further reducing its reactivity towards nucleophiles. youtube.com While the direct nucleophilic acyl substitution of a carboxylic acid is already challenging due to the poor leaving group nature of the hydroxyl group (-OH), the steric and electronic effects in this compound exacerbate this challenge. libretexts.org Consequently, reactions that readily occur with simpler carboxylic acids may require more forcing conditions or specialized reagents when attempted with this highly hindered molecule. organic-chemistry.orgtcichemicals.com
Historical Developments in the Study of this compound
One of the most significant historical methods for the synthesis of tertiary and highly branched carboxylic acids is the Koch-Haaf reaction. This reaction, developed in the mid-20th century, typically involves the treatment of an alkene or an alcohol with carbon monoxide in the presence of a strong acid, such as sulfuric acid. This process generates a carbocation, which then reacts with carbon monoxide, followed by hydrolysis to yield the carboxylic acid. The nature of the carbocation intermediates in the Koch-Haaf reaction makes it particularly well-suited for the preparation of sterically hindered carboxylic acids like this compound.
The study of such molecules has been driven by the desire to understand the limits of chemical reactivity and to create building blocks for new materials and compounds with unique properties. The inherent stability and specific reactivity patterns of sterically hindered acids make them valuable tools in various areas of chemical synthesis and material science.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| CAS Number | 3302-12-3 |
| Appearance | White to off-white solid |
| Melting Point | 125-129 °C |
| Boiling Point | 235.5 °C at 760 mmHg (Predicted) |
| Density | 0.9±0.1 g/cm³ (Predicted) |
| pKa | 5.21±0.25 (Predicted) |
Data sourced from PubChem CID 18699. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4-tetramethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDILKAAYNUPREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186664 | |
| Record name | 2,2,4,4-Tetramethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3302-12-3 | |
| Record name | 2,2,4,4-Tetramethylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of 2,2,4,4 Tetramethylpentanoic Acid
Controlled Oxidation Pathways for Carboxylic Acid Formation
The synthesis of 2,2,4,4-tetramethylpentanoic acid can be achieved through the oxidation of precursors where the carbon skeleton is already established. This approach relies on the conversion of a less oxidized functional group, such as an alcohol or an aldehyde derivative, into the target carboxylic acid.
A direct and reliable method for preparing this compound involves the oxidation of its corresponding primary alcohol, 2,2,4,4-tetramethylpentan-1-ol. nih.gov Due to the sterically hindered neopentyl-like structure of the alcohol, the choice of oxidant and reaction conditions is crucial to ensure efficient conversion without side reactions.
The primary alcohol can be oxidized to the carboxylic acid using a variety of strong oxidizing agents common in organic synthesis. These include:
Potassium permanganate (B83412) (KMnO₄): Typically used under basic or neutral conditions, followed by an acidic workup.
Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF) can effect this transformation.
Ruthenium tetroxide (RuO₄): Often generated in situ from a precursor like RuCl₃ with an oxidant such as sodium periodate (B1199274) (NaIO₄), this provides a powerful method for oxidizing even hindered alcohols.
The general transformation is illustrated by the following reaction scheme:
Reaction Scheme: Oxidation of 2,2,4,4-Tetramethylpentan-1-ol
C₉H₂₀O (2,2,4,4-Tetramethylpentan-1-ol) + [O] → C₉H₁₈O₂ (this compound)
| Oxidizing Agent | Typical Conditions |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat; then H₃O⁺ |
| Ruthenium(III) chloride/NaIO₄ | CCl₄/CH₃CN/H₂O solvent system |
An alternative oxidative strategy begins with the aldehyde, 2,2,4,4-tetramethylpentanal. The aldehyde is first converted to an ester, which is then hydrolyzed to yield the final carboxylic acid. This two-step process can be advantageous in certain synthetic contexts, such as for purification or protection of the carboxyl group.
The initial step involves the oxidation of the aldehyde to the carboxylic acid, which is then esterified, or through direct oxidative esterification. The subsequent hydrolysis of the resulting ester is a fundamental reaction in organic chemistry. This cleavage can be catalyzed by either acid or base. nih.gov
Base-Catalyzed Hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process is irreversible as the resulting carboxylate anion is deprotonated under the basic conditions. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a strong acid, such as sulfuric acid (H₂SO₄), in the presence of excess water. This equilibrium-driven process requires a large excess of water to drive the reaction to completion. nih.gov
The hydrolysis step is generally high-yielding and applicable to a wide range of ester groups. nih.gov
Alkylation Strategies for Constructing the this compound Carbon Skeleton
Building the sterically congested carbon framework of this compound via alkylation presents significant challenges due to steric hindrance. A plausible strategy involves the formation of a carbon-carbon bond by alkylating a suitable enolate precursor.
One hypothetical approach involves the α-alkylation of an ester enolate. For example, the lithium enolate of methyl 3,3-dimethylbutanoate (B8739618) could be generated using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature. This enolate could then, in principle, be reacted with an electrophilic methyl source, such as methyl iodide (CH₃I), in a sequence repeated to add two methyl groups at the α-position. However, the second alkylation would be extremely difficult due to the severe steric hindrance created by the first added methyl group and the adjacent tert-butyl group.
A more feasible, though still challenging, retrosynthetic approach might involve the alkylation of the enolate of methyl pivalate (B1233124) (methyl 2,2-dimethylpropanoate) with a neopentyl halide (e.g., 1-iodo-2,2-dimethylpropane).
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Base | Key Challenge |
| Enolate of Methyl 3,3-dimethylbutanoate | Methyl Iodide | LDA | Severe steric hindrance for the second methylation step. |
| Enolate of Methyl Pivalate | Neopentyl Iodide | LDA | Extreme steric hindrance at both the nucleophilic and electrophilic centers, making the Sₙ2 reaction highly unfavorable. |
Due to these steric challenges, alkylation is often a less practical method for the synthesis of this specific acid compared to rearrangement-based methods like the Koch synthesis.
Carbonylation Reactions: The Koch Synthesis and its Variants
The Koch-Haaf reaction and its variants represent a powerful and industrially significant method for the synthesis of tertiary carboxylic acids. organicchemistrytutor.comyoutube.com This pathway is particularly well-suited for the production of this compound.
The most common industrial synthesis of this compound involves the acid-catalyzed carbonylation of diisobutene, a readily available dimer of isobutylene. In this process, the alkene is treated with carbon monoxide (CO) under high pressure in the presence of a strong acid catalyst. organicchemistrytutor.comyoutube.com
The reaction is typically performed using concentrated sulfuric acid (H₂SO₄) or a combination of acids like hydrofluoric acid (HF). organicchemistrytutor.com While the reaction can proceed at moderate temperatures (e.g., ~50°C), it requires high pressures of carbon monoxide, often around 50 atmospheres or more. organicchemistrytutor.comyoutube.com
| Substrate | Reagents | Catalyst | Conditions | Product |
| Diisobutene | Carbon Monoxide (CO), Water (H₂O) | Sulfuric Acid (H₂SO₄) | ~50 atm CO, ~50°C | This compound |
This method is highly efficient because the underlying mechanism involves a carbocation rearrangement that leads specifically to the highly stable tertiary carbocation required for the final product structure.
The mechanism of the Koch synthesis is a well-established, multi-step process that leverages carbocation chemistry. organicchemistrytutor.comyoutube.com
Carbocation Formation: The reaction begins with the protonation of the alkene (diisobutene) by the strong acid catalyst (e.g., H₂SO₄). This initially forms a secondary or tertiary carbocation. youtube.com
Carbocation Rearrangement: The initially formed carbocation undergoes a series of rapid hydride and methyl shifts to form the most stable carbocation possible. In the case of diisobutene, this rearrangement cascade ultimately leads to the formation of the 1,1,3,3-tetramethylbutyl cation. This specific, highly stable tertiary carbocation is the key intermediate that dictates the final product structure.
Nucleophilic Attack by Carbon Monoxide: The carbon atom in carbon monoxide, which bears a partial negative charge, acts as a nucleophile and attacks the electrophilic carbocation. organicchemistrytutor.com This step forms a new carbon-carbon bond and results in a highly reactive acylium ion intermediate (R-C≡O⁺).
Hydrolysis: The acylium ion is then attacked by a water molecule present in the reaction medium. organicchemistrytutor.comyoutube.com
Deprotonation: A final deprotonation step, typically by another water molecule or the conjugate base of the acid catalyst, yields the neutral tertiary carboxylic acid, this compound. organicchemistrytutor.com
This mechanistic pathway explains why the Koch synthesis is so effective for producing sterically hindered tertiary acids, as it proceeds through the most stable carbocation intermediate, which can be accessed from various isomeric alkene starting materials via rearrangement. youtube.com
Catalytic Systems and Reaction Conditions in Carbonylation Processes
The synthesis of carboxylic acids through carbonylation is a significant industrial process. In the context of this compound, this typically involves the carbonylation of an olefin precursor, such as diisobutylene. This transformation is achieved using strong acid catalysts or transition metal-based systems under specific conditions of temperature and pressure.
Catalytic systems for carbonylation can vary significantly. For instance, rhodium-based catalysts have been investigated for the synthesis of saturated aliphatic carboxylic acids from various substrates. rsc.org While not specific to this compound, these studies show that secondary alcohols can be dehydrated in-situ to form olefins, which then undergo hydroxycarbonylation. rsc.org Another approach involves cobalt-based catalysts. The commercial complex [Co2(CO)8] has been shown to be an effective catalytic precursor for the carbonylative ring expansion of β-lactones and the carbonylation of unsaturated acids. chemrxiv.org Such systems often require a coordinating solvent like acetonitrile (B52724) (MeCN) and can operate under moderate carbon monoxide (CO) pressure. chemrxiv.org The disproportionation of the cobalt precursor in the solvent generates the active catalytic species necessary for the reaction. chemrxiv.org
The general conditions for the carbonylation of olefins to produce highly branched carboxylic acids like this compound involve high CO pressure and acidic environments. The choice of catalyst and solvent is crucial for achieving high yields and selectivity.
Table 1: Illustrative Catalytic Systems for Carbonylation Reactions
| Catalyst System | Substrate Type | Reaction Conditions | Key Feature | Source |
|---|---|---|---|---|
| Rh/TPP | Secondary/Primary Alcohols | H2 and CO2 atmosphere | Tandem dehydration-carbonylation or substitution-carbonylation | rsc.org |
| [Co2(CO)8] / MeCN | β-Lactones, Acrylic Acid | Moderate CO pressure, H2 for unsaturated acids | Simple precursor, active species formed in situ | chemrxiv.org |
| [PdCl2(dppf)]/FeCl3/O2 | Aromatic Amines | Oxidative conditions | Synthesis of isocyanates and ureas | units.it |
Regioselective Ring-Opening Reactions for this compound Synthesis
An alternative synthetic approach involves the regioselective ring-opening of cyclic esters, specifically β-lactones. This method offers a pathway to carboxylic acids with high structural control.
Organocopper Reagent-Mediated Ring-Opening of β-Propiolactones
The ring-opening of β-propiolactone and its derivatives can be achieved using various nucleophiles. nih.govd-nb.info Organocopper reagents, such as lithium dialkylcuprates (Gilman reagents), are effective for delivering carbanion nucleophiles to open epoxide rings, a reaction that shares mechanistic principles with β-lactone opening. purdue.edu
For the synthesis of this compound, this strategy would theoretically involve the reaction of a specifically substituted β-lactone with a tert-butyl nucleophile delivered by an organocopper reagent. The reaction would proceed via nucleophilic attack at the β-carbon of the lactone ring. For example, the use of lithium dimethylcuprate has been noted for the ring-opening of 1,2-disubstituted epoxides, highlighting the utility of Gilman reagents in such transformations. purdue.edu The reaction of β-propiolactone itself with nucleophiles is a well-studied SN2 reaction. nih.gov The choice of nucleophile is critical; according to Hard Soft Acid Base (HSAB) theory, hard nucleophiles tend to attack the acyl carbon, while softer nucleophiles attack the β-carbon (alkylation). nih.gov
Stereochemical Considerations: SN2 Pathway and Configuration Inversion at the β-Carbon
The ring-opening of β-lactones and epoxides by nucleophiles is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. nih.govyoutube.com A key characteristic of the SN2 mechanism is the "backside attack" of the nucleophile on the electrophilic carbon atom. masterorganicchemistry.com This approach, where the nucleophile attacks at an angle of 180° relative to the leaving group, results in a predictable stereochemical outcome. masterorganicchemistry.com
When the nucleophilic attack occurs at a chiral center, the SN2 reaction proceeds with a complete inversion of the stereochemical configuration at that center. masterorganicchemistry.comreddit.com This phenomenon is often referred to as Walden inversion. masterorganicchemistry.com In the context of a substituted β-propiolactone, if the β-carbon is a stereocenter, its configuration will be inverted in the final carboxylic acid product following the ring-opening. youtube.commasterorganicchemistry.com This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds, provided a stereochemically defined starting lactone is used. The rate of this second-order reaction is dependent on the concentration of both the nucleophile and the β-lactone substrate. nih.govmasterorganicchemistry.com
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Industrial Feasibility
When comparing the carbonylation and ring-opening routes for the synthesis of this compound, several factors must be considered.
| Key Advantage | Direct, cost-effective for bulk chemical | High control over stereochemistry |
Molecular Structure, Conformational Analysis, and Theoretical Chemistry of 2,2,4,4 Tetramethylpentanoic Acid
Detailed Structural Features: Branched Pentanoic Acid Backbone and Methyl Substitutions
2,2,4,4-Tetramethylpentanoic acid, with the molecular formula C9H18O2, is a saturated fatty acid characterized by a highly branched structure. nih.gov Its foundation is a five-carbon pentanoic acid backbone. The defining feature of this molecule is the presence of four methyl groups positioned at specific locations along this chain.
Two methyl groups are attached to the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group. Another two methyl groups are located on the gamma-carbon (C4). This substitution pattern results in the formation of two quaternary carbon centers, often described as tert-butyl groups, at the C2 and C4 positions. The systematic IUPAC name for this compound is this compound. nih.gov This extensive methylation on a relatively short carboxylic acid chain is the primary determinant of its chemical and physical properties.
Table of Molecular Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C9H18O2 nih.gov |
| Molecular Weight | 158.24 g/mol nih.gov |
| CAS Number | 3302-12-3 nih.gov |
| SMILES | CC(C)(C)CC(C)(C)C(=O)O nih.gov |
Conformational Studies and Steric Hindrance Effects of Alkyl Groups
The conformational freedom of this compound is severely restricted by profound steric hindrance. The two bulky tert-butyl-like structures at the C2 and C4 positions create a congested molecular environment. The spatial volume occupied by these groups limits the free rotation around the C2-C3 and C3-C4 single bonds, which would typically be highly flexible in a linear alkane chain.
This steric crowding forces the carbon backbone into a more rigid, locked conformation. The bulky alkyl groups act as shields, sterically protecting the methylene (B1212753) bridge (CH2 at C3) and the carboxylic acid functional group. This shielding can influence the molecule's reactivity, making it less susceptible to intermolecular interactions or chemical attacks at these hindered sites compared to its linear isomer, nonanoic acid. The fixed orientation of the bulky substituents is a key aspect of its molecular behavior.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
While specific published quantum chemical studies on this compound are not widely available, the application of computational methods like Density Functional Theory (DFT) can provide significant insights. Such calculations would be instrumental in determining the molecule's optimized three-dimensional geometry, bond lengths, and bond angles, accounting for the steric repulsion between the methyl groups.
Spectroscopic Characterization and Elucidation of Molecular Structure
The structure of this compound can be unequivocally confirmed using various spectroscopic techniques. The data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a complete picture of its atomic connectivity and functional groups.
¹H NMR Spectroscopy : The proton NMR spectrum would be relatively simple. It would show a singlet for the six equivalent protons of the two methyl groups at C4, another singlet for the six equivalent protons of the two methyl groups at C2, and a singlet for the two protons of the methylene group at C3. A broad singlet corresponding to the acidic proton of the carboxyl group would also be present.
¹³C NMR Spectroscopy : The carbon spectrum provides clear evidence of the carbon environments. Distinct signals would appear for the carboxyl carbon (C1), the two quaternary carbons (C2 and C4), the methylene carbon (C3), and the four equivalent methyl carbons.
Infrared (IR) Spectroscopy : The IR spectrum is characterized by key absorption bands that confirm the presence of the carboxylic acid functionality. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxyl group. A sharp, strong absorption peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration.
Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage of the C-C bonds within the alkyl chain, often resulting in a stable tert-butyl cation fragment.
Table of Predicted and Observed Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency / m/z |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~180-185 ppm |
| Quaternary Carbon (C2) | ~40-50 ppm | |
| Methylene Carbon (C3) | ~50-55 ppm | |
| Quaternary Carbon (C4) | ~30-35 ppm | |
| Methyl Carbons (-CH3) | ~25-30 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| C=O Stretch (Carbonyl) | 1700-1725 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion [M]⁺ | 158 m/z nih.gov |
Computational Modeling of Molecular Interactions and Reaction Pathways
Computational modeling serves as a powerful tool for predicting how this compound interacts with other molecules and participates in chemical reactions. Molecular dynamics (MD) simulations could be employed to study its behavior in different solvents, revealing how the bulky, nonpolar alkyl groups and the polar carboxylic head influence its solvation and aggregation properties.
In the context of reaction pathways, computational models can map the energy landscape for potential reactions. For any reaction involving the carboxyl group, such as esterification, the models would demonstrate how the steric hindrance from the adjacent gem-dimethyl group at C2 affects the activation energy. The bulky nature of the molecule would necessitate a specific trajectory for an incoming reactant to approach the reactive site, a phenomenon known as steric approach control. These models can quantify the energetic penalty imposed by the steric shields, explaining potential differences in reaction rates compared to less hindered carboxylic acids.
Chemical Derivatization and Synthesis of Functional Materials Incorporating 2,2,4,4 Tetramethylpentanoic Acid
Esterification Reactions for Advanced Material Precursors
Esterification of 2,2,4,4-tetramethylpentanoic acid serves as a critical gateway to producing valuable precursors for advanced materials. The bulky, highly branched structure of the parent acid imparts unique properties, such as enhanced stability and hydrophobicity, to its ester derivatives. These characteristics are highly sought after in the formulation of high-performance polymers and coatings. Two particularly significant classes of these esters are glycidyl (B131873) esters and vinyl esters, which function as reactive building blocks in polymer synthesis.
Synthesis and Chemical Applications of Glycidyl Esters of this compound
Glycidyl esters are characterized by the presence of a reactive epoxy (oxirane) ring, making them valuable intermediates for epoxy resins and other thermosetting polymers. The glycidyl ester of this compound, while a specialty chemical, can be synthesized through established methods.
Synthesis: The most common route for synthesizing glycidyl esters involves the reaction of the carboxylic acid with epichlorohydrin. This process typically occurs in two main steps:
Addition Reaction: this compound reacts with an excess of epichlorohydrin, often in the presence of a catalyst like a tertiary amine or a quaternary ammonium (B1175870) salt. epo.org This first step forms a chlorohydrin ester intermediate.
Dehydrohalogenation: The intermediate is then treated with a stoichiometric amount of an alkaline agent, such as sodium hydroxide (B78521), to eliminate a molecule of hydrogen chloride, which results in the formation of the glycidyl epoxy ring. epo.org
An alternative method involves reacting the sodium or potassium salt of this compound directly with epichlorohydrin, which can be facilitated by a phase transfer catalyst. ijarsct.co.in
Chemical Applications: The glycidyl ester of this compound is a precursor for high-performance polymers. Its highly branched aliphatic structure, similar to that of the well-studied glycidyl neodecanoate, provides several key benefits:
Enhanced Durability and Hydrophobicity: The bulky alkyl group creates a shield, protecting the polymer backbone from chemical attack and increasing water resistance. radtech.org
Improved Solubility and Viscosity Control: The structure enhances solubility in coating formulations and helps in controlling the viscosity of the resin. radtech.org
Weathering Resistance: It contributes to excellent outdoor durability and resistance to UV degradation.
These glycidyl esters can be reacted with polyamines, acid anhydrides, or other curing agents to form cross-linked epoxy resins. epo.org These resins are used in demanding applications such as industrial and automotive coatings, adhesives, and composite materials where superior chemical resistance and durability are required. radtech.org Furthermore, the epoxy group can be reacted with acrylic acid to form vinyl-functionalized adducts, which serve as reactive diluents in UV-curable coatings. radtech.org
Synthesis and Polymerization Potential of Vinyl Esters of this compound
Vinyl esters, containing a polymerizable carbon-carbon double bond, are key monomers for producing a wide range of emulsion and solution polymers. The vinyl ester of this compound, analogous to commercial products like vinyl neodecanoate (VeoVa™ 10), is a highly attractive monomer for creating polymers with specialized properties. wikipedia.org
Synthesis: The industrial synthesis of vinyl esters is typically achieved through a zinc- or mercury-catalyzed transvinylation reaction between the carboxylic acid and vinyl acetate (B1210297). The process involves heating the carboxylic acid with vinyl acetate, which serves as both a reactant and the vinyl group donor.
Polymerization Potential: The vinyl ester of this compound is a valuable co-monomer, particularly in emulsion polymerization with monomers like vinyl acetate and acrylates. ospar.org Its incorporation into a polymer chain imparts significant performance advantages due to its unique structure:
Alkali Resistance: The tertiary α-carbon atom in the ester group lacks a hydrogen atom, making the ester linkage highly resistant to hydrolysis under alkaline conditions. This is a critical property for coatings applied to alkaline substrates like concrete and plaster. wikipedia.org
Hydrophobicity and Water Resistance: The large, branched alkyl group makes the resulting polymer extremely hydrophobic, leading to coatings with excellent water and stain repellency.
UV Stability: Polymers incorporating these monomers exhibit good resistance to degradation from ultraviolet light. wikipedia.org
These monomers can be polymerized via free-radical polymerization techniques, including advanced methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymer architectures. ospar.org The resulting latexes are used in a variety of applications, from decorative paints and plasters to industrial wood coatings and adhesives. raysenchemical.com
Polymer Chemistry: this compound as a Monomer and Polymerization Component
The derivatives of this compound, particularly its vinyl ester, are not just additives but integral components that define the final properties of polymeric systems. Their bulky nature is a key design element for creating materials with enhanced performance profiles.
Synthesis of Polymeric Systems with Tailored Thermal Stability and Chemical Resistance
The inclusion of monomers derived from this compound is a strategic approach to engineering polymers with superior stability. The highly branched, sterically hindered structure of the acid's alkyl group plays a crucial role in protecting the polymer.
Chemical Resistance: When the vinyl ester of this compound is co-polymerized with monomers like vinyl acetate, the resulting polymer exhibits exceptional chemical resistance. The ester linkages in standard polyester (B1180765) and some acrylate (B77674) polymers are susceptible to hydrolysis, especially in the presence of acids or bases. sauereisen.comtaylorandfrancis.com However, the bulky tetramethylpentyl group sterically hinders access to the vulnerable ester group in the polymer backbone. wikipedia.org This steric shield, combined with the absence of an α-hydrogen on the branched acid, makes the polymer highly resistant to chemical attack, particularly from alkaline substances. wikipedia.org This property is invaluable for long-lasting coatings on masonry and other alkaline surfaces.
Thermal Stability and Mechanical Properties: Vinyl ester resins, in general, demonstrate good thermal resistance, often functioning at higher temperatures than standard polyesters. sauereisen.comengineeringtoolbox.com The incorporation of bulky side chains, such as the one from this compound, can enhance the thermal stability of the polymer. This is because the large side groups restrict the segmental motion of the polymer chains, increasing the glass transition temperature (Tg) and improving heat deflection characteristics compared to polymers with smaller, linear side chains. polymerinnovationblog.com The rigid structure also contributes to the toughness and impact strength of the final material. engineeringtoolbox.com
The table below compares the properties of different vinyl polymers, illustrating how side-group structure influences key characteristics. While data for poly(vinyl 2,2,4,4-tetramethylpentanoate) is not widely published, its properties can be inferred from related structures like vinyl neodecanoate.
| Polymer | Monomer Structure | Key Properties Imparted by Side Group | Glass Transition Temp. (Tg) |
|---|---|---|---|
| Poly(vinyl acetate) | Good adhesion, relatively low cost | ~30-40 °C | |
| Poly(vinyl neodecanoate) | ![]() | High hydrophobicity, excellent alkali and UV resistance. wikipedia.org | -3 °C wikipedia.org |
| Poly(vinyl 2,2,4,4-tetramethylpentanoate) (Predicted) | (Structure based on acid) | (Predicted) Extreme hydrophobicity, superior alkali resistance and thermal stability due to highly compact, branched structure. | (Predicted) Higher than linear analogues due to steric hindrance. |
Role in the Development of Polymerization Catalysts
Metal salts derived from this compound can function as key components in catalyst systems for olefin polymerization. Highly branched carboxylates, such as pivalates and neodecanoates, are used to create organometallic coordination complexes that act as catalysts. google.comacs.org
These metal carboxylates serve as ligands that modify the electronic and steric properties of the catalytic metal center. In Ziegler-Natta and metallocene catalysis, the nature of the ligands surrounding the metal (e.g., titanium, zirconium, neodymium) is critical for controlling the polymerization process, including catalytic activity and the stereochemistry of the resulting polymer. google.comyoutube.com
For example, neodymium neodecanoate, a salt of a similar branched C10 acid, is a crucial component in catalyst systems for the solution polymerization of butadiene to produce polybutadiene (B167195) with a high content of 1,4-cis units, a key component in tire manufacturing. google.com Similarly, zirconium complexes with pivalate (B1233124) ligands have been used as metallocene catalysts. google.com The bulky, hydrocarbon-soluble nature of the 2,2,4,4-tetramethylpentanoate group makes it an effective ligand for creating homogeneous catalyst systems in non-polar organic solvents used in these polymerization processes.
Formation of Metal Salts and Their Chemical Applications
Metal salts of this compound are formed through standard acid-base reactions, where the carboxylic acid reacts with a metal hydroxide, oxide, or carbonate. The general reaction is:
n C₈H₁₇COOH + M(OH)ₙ → M(C₈H₁₇COO)ₙ + n H₂O (where M is a metal with valence n)
These reactions typically produce metal carboxylates that have distinct applications based on the identity of the metal.
Chemical Applications: Beyond their role in polymerization catalysts, these metal salts have several other important industrial uses:
Driers for Coatings: Metal carboxylates, particularly those of lead, cobalt, manganese, and zirconium, are used as siccatives or driers in alkyd paints and varnishes. They act as catalysts for the oxidative cross-linking of drying oils, accelerating the hardening of the coating. bdmaee.net A salt like lead bis(2,2,4,4-tetramethylpentanoate) would be highly effective due to its excellent solubility in the organic binder.
PVC Stabilizers: Metal carboxylates (e.g., of zinc, calcium, barium) are used as heat stabilizers in PVC processing to prevent thermal degradation. The carboxylate anion can scavenge HCl, which is released during PVC degradation.
Corrosion Inhibitors: Certain metal carboxylates can be formulated into coatings and greases to act as corrosion inhibitors.
Fuel and Lubricant Additives: The high solubility of these salts in hydrocarbon media makes them suitable for use as additives in fuels and lubricants to modify properties or act as catalysts.
The choice of metal dictates the primary application, as summarized in the table below.
| Metal | Potential Salt with this compound | Primary Chemical Application |
|---|---|---|
| Neodymium (Nd) | Neodymium tris(2,2,4,4-tetramethylpentanoate) | Ziegler-Natta catalyst component for diene polymerization. google.com |
| Zirconium (Zr) | Zirconium tetrakis(2,2,4,4-tetramethylpentanoate) | Component in metallocene or single-site polymerization catalysts; paint drier. google.com |
| Cobalt (Co) | Cobalt bis(2,2,4,4-tetramethylpentanoate) | Oxidative drying agent (siccative) for paints and inks. |
| Lead (Pb) | Lead bis(2,2,4,4-tetramethylpentanoate) | Highly effective "through" drier for thick coatings, though use is restricted. bdmaee.net |
| Calcium (Ca) / Zinc (Zn) | Calcium/Zinc bis(2,2,4,4-tetramethylpentanoate) | PVC heat stabilizers; co-driers in coatings. |
Applications of 2,2,4,4 Tetramethylpentanoic Acid in Specialized Chemical Formulations
Design and Mechanism of Lubricant Additives Based on 2,2,4,4-Tetramethylpentanoic Acid Derivatives
Derivatives of this compound, particularly its esters, are integral components in the formulation of high-performance synthetic lubricants. wikipedia.org These esters are typically synthesized through the esterification of the carboxylic acid with a selected alcohol. machinerylubrication.comcaloongchem.com The choice of alcohol allows for the fine-tuning of the final ester's properties to meet the demands of specific applications, such as engine oils, hydraulic fluids, and compressor oils. lubesngreases.comgoogle.com
The mechanism by which these additives function is rooted in their molecular structure. When used as lubricant additives or as Group V base oils, these esters enhance lubricity, thermal stability, and additive solubility. lubesngreases.comontosight.ai The polar ester group is attracted to metal surfaces, forming a durable film that reduces friction and wear. machinerylubrication.com This film is crucial under boundary lubrication conditions where direct metal-to-metal contact is likely. The bulky, branched alkyl portion of the acid provides a thick, stable barrier that resists being squeezed out from between moving parts. lubesngreases.com
The highly branched, neo-structure of this compound is a defining feature that significantly influences the performance of its ester derivatives as lubricants, especially under extreme conditions. lubesngreases.comsealandchem.com
Viscosity Modulation: The branching of the carbon chain increases the viscosity of the ester compared to linear analogues. lubesngreases.com This structure disrupts the ability of the molecules to pack closely, which is crucial for maintaining fluid properties at low temperatures and preventing excessive thinning at high temperatures. This leads to a higher viscosity index (VI), indicating a smaller change in viscosity over a broad temperature range. mdpi.commdpi.com Lubricants with a high VI provide more consistent performance in applications with wide temperature fluctuations. mdpi.com
Performance Under Extreme Conditions: Under high pressure and temperature, the branched structure provides superior stability. The steric hindrance caused by the bulky methyl groups shields the ester linkage from hydrolysis, a chemical breakdown by water that can degrade the lubricant and form corrosive acids. machinerylubrication.comlubesngreases.com This enhanced hydrolytic stability is critical in applications where water contamination is a risk, such as in metalworking fluids. machinerylubrication.com The robust carbon skeleton also provides excellent thermal and oxidative stability, resisting breakdown at high operating temperatures and extending the service life of the lubricant. machinerylubrication.comlubesngreases.com
Table 1: Impact of Molecular Structure on Lubricant Properties
| Property | Linear Carboxylic Acid Esters | Branched Carboxylic Acid Esters (e.g., from this compound) |
| Viscosity Index | Lower | Higher, more stable viscosity over a wide temperature range. mdpi.com |
| Low-Temperature Fluidity | Prone to crystallization, higher pour point. | Excellent, lower pour point due to disruption of molecular packing. researchgate.net |
| Hydrolytic Stability | More susceptible to hydrolysis. | Excellent, steric hindrance protects the ester group. machinerylubrication.comlubesngreases.com |
| Thermal/Oxidative Stability | Good | Excellent, stable carbon structure resists breakdown. machinerylubrication.com |
| Boundary Lubrication | Forms a lubricating film. | Forms a robust, thicker film due to bulky structure. mdpi.com |
Role as a Corrosion Inhibitor: Chemical Mechanisms of Material Protection
This compound and its salts are effective corrosion inhibitors, particularly in aqueous systems like antifreeze coolants and metalworking fluids. sealandchem.comgoogle.com The mechanism of protection involves the formation of a protective layer on the metal surface. sealandchem.com
The polar carboxylate head of the acid molecule (or its salt) has a strong affinity for the metal surface and adsorbs onto it. machinerylubrication.comresearchgate.net The non-polar, bulky, and hydrophobic hydrocarbon tail orients itself away from the metal, creating a dense, water-repellent barrier. sealandchem.com This film passivates the metal, isolating it from corrosive elements like water and oxygen, thereby preventing electrochemical reactions that lead to corrosion. sealandchem.comresearchgate.net The highly branched structure of the acid contributes to a more effective and durable protective film compared to linear acids. sealandchem.com In some formulations, these acids are combined with other monocarboxylic acids, such as 2-ethylhexanoic acid, to achieve synergistic improvements in corrosion protection. google.comgoogle.com
Chemical Basis of Fragrance and Flavoring Enhancement via this compound
Esters derived from carboxylic acids are widely known for their pleasant, often fruity or floral, fragrances. wikipedia.orglibretexts.org The specific scent of an ester is determined by the combination of the parent carboxylic acid and the alcohol used in its synthesis. unb.ca While simple, linear esters might produce common scents like apple or banana, the unique structure of this compound would result in more complex and distinctive fragrance profiles in its ester derivatives. unb.ca
The chemical basis for this application lies in the volatility and molecular shape of the ester. Low to intermediate molecular weight esters are sufficiently volatile to travel through the air and reach olfactory receptors in the nose. ebsco.com The specific three-dimensional shape and electronic properties of the ester molecule interact with these receptors to trigger the perception of a particular scent. The highly branched and bulky nature of an ester of this compound would create a unique molecular shape, leading to a novel fragrance. These esters can be used in the formulation of perfumes, daily chemical products, and as flavoring agents. caloongchem.com
Catalytic Roles in Industrial Processes and Chemical Transformations
Metal salts of this compound (and more broadly, neodecanoic acid) serve as highly effective catalysts in a variety of industrial chemical processes. vizagchemical.com Their solubility in organic systems and thermal stability make them superior to simpler carboxylate salts in many applications.
Key catalytic roles include:
Polymerization Initiators: Metal salts of neodecanoic acid are used to initiate polymerization reactions, such as in the production of polyvinylchloride (PVC) and other polymers. vizagchemical.com
Curing Catalysts: Tin salts of neodecanoic acid, such as tin(II) neodecanoate, are used as catalysts for the production of polyurethane systems, particularly flexible foams. google.comjustia.com They catalyze the reaction between isocyanates and polyols. google.com These catalysts are seen as a less toxic alternative to other systems like those based on 2-ethylhexanoic acid or organotin compounds. google.com
Paint Driers: Metal salts (e.g., cobalt, manganese, zirconium) of neodecanoic acid act as oxidation catalysts in alkyd-based paints and coatings, accelerating the cross-linking of oils and resins to promote drying and hardening of the paint film.
Organic Synthesis: Silver(1+) neodecanoate is used as a catalyst in various organic reactions.
Building Block in the Synthesis of Agrochemicals and Related Fine Chemicals
This compound serves as a crucial intermediate or building block in the synthesis of more complex molecules, including agrochemicals and other fine chemicals. vizagchemical.comontosight.ai Its unique branched structure can be incorporated into a final product to impart specific properties such as stability, solubility, or biological activity.
The acid's derivatives, such as amides and esters, are used in the formulation of specialty chemicals where properties like thermal stability and chemical resistance are required. caloongchem.com While specific, publicly documented pathways to commercial agrochemicals are proprietary, the general utility of branched carboxylic acids as synthetic intermediates is well-established. vizagchemical.com The reaction of the acid with amines can produce neodecanoic acid amides, which have applications as specialty chemicals. caloongchem.com Similarly, its complex reaction products with compounds like barium salts and chloroalkanes are valuable intermediates for synthesizing other organometallic compounds and fine chemicals. ontosight.ai
Interactions in Complex Chemical and Biochemical Systems
Molecular Interactions in Biological Systems
Branched-chain fatty acids (BCFAs) are integral components of many organisms and are known to influence the properties of cellular structures. nih.gov Their branched structure, as seen in 2,2,4,4-tetramethylpentanoic acid, can enhance the fluidity of cell lipid membranes. nih.gov This is a crucial factor for primitive cells' proliferation and for the adaptation of many bacteria to their environment. nih.govfrontiersin.org
The interactions of complex derivatives, such as phosphonium-based ionic liquids with bulky anions like bis(2,4,4-trimethylpentyl)phosphinate—a structural relative of 2,2,4,4-tetramethylpentanoate—have been studied in the context of biological molecules. rsc.org Research into the micellar properties of such compounds in the presence of myo-inositol and non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen (B1674241) indicates significant molecular interactions. rsc.org Spectroscopic analysis using FTIR has shown that the nature of these interactions can vary depending on the specific drug molecule involved, suggesting that the bulky structure of the anion plays a key role in these associations. rsc.org Such studies are pertinent to fields like drug delivery and molecular biology. rsc.org
Role of Branched-Chain Fatty Acids in Biochemical Pathways
Branched-chain fatty acids (BCFAs) and branched-chain amino acids (BCAAs) are closely linked as important metabolic substrates that are involved in numerous physiological processes, including energy metabolism and inflammation. frontiersin.org The catabolism of BCAAs provides the precursor molecules for the synthesis of BCFAs. frontiersin.org
The breakdown of BCFAs is a critical process for energy production. In bacteria, the metabolism of BCAAs is tightly associated with BCFA synthetic pathways. frontiersin.org The process begins with the reversible transamination of BCAAs to form branched-chain α-keto acids (BCKAs). frontiersin.org These BCKAs are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to produce branched-chain acyl-CoA derivatives. frontiersin.orgfrontiersin.org These derivatives are the primary precursors for synthesizing BCFAs. frontiersin.org
The resulting acyl-CoA molecules from BCFAs can then enter central metabolic pathways. For example, they can be further metabolized to acetyl-CoA and succinyl-CoA, which are key intermediates in the tricarboxylic acid (TCA) cycle, a core pathway for cellular energy production. frontiersin.org The integration of BCFAs into these pathways highlights their importance in maintaining metabolic homeostasis. frontiersin.org However, abnormal levels of BCFAs and BCAAs have been linked to metabolic diseases, where their accumulation can lead to mitochondrial dysfunction by interfering with glycolysis, the TCA cycle, and fatty acid oxidation. frontiersin.org
In plants, the breakdown of fatty acids, including BCFAs, occurs through peroxisomal beta-oxidation, with mitochondria also playing a significant role in the catabolism of related branched-chain amino acids. nih.gov
Preparation of Ionic Liquids Featuring 2,2,4,4-Tetramethylpentanoate Anions
Ionic liquids (ILs) are salts that are liquid at low temperatures, and their properties can be finely tuned by changing the cation-anion pair. The synthesis of phosphonium-based ILs with carboxylate anions, including bulky branched structures derived from acids like this compound, has been achieved through reliable and accessible methods. rsc.orgresearchgate.net
A common and efficient route involves a neutralization reaction. An aqueous solution of a phosphonium (B103445) hydroxide (B78521), such as tetrabutylphosphonium (B1682233) hydroxide ([P₄,₄,₄,₄][OH]), is combined with the desired carboxylic acid (in this case, this compound). researchgate.net This straightforward acid-base reaction readily yields the corresponding phosphonium carboxylate ionic liquid ([P₄,₄,₄,₄][2,2,4,4-tetramethylpentanoate]) in high purity and on a multigram scale. researchgate.net For other phosphonium cations, the synthesis can proceed from a phosphonium halide salt, followed by an anion exchange step. researchgate.net This preparative flexibility allows for the creation of a wide library of ILs with varied properties. researchgate.net
Correlation of Anion Basicity with Ionic Liquid Properties
The properties of ionic liquids are heavily influenced by the nature of their constituent ions, with the anion playing a particularly critical role. nih.govacs.org For carboxylate-based ILs, a direct relationship exists between the basicity of the carboxylate anion and the physicochemical properties of the resulting IL. researchgate.net The basicity of the anion is determined by the pKa of its parent carboxylic acid. researchgate.netnih.gov
The basicity of an IL's anion is a key factor governing its interaction strength and its behavior as a solvent. acs.org For instance, more basic anions generally lead to stronger anion-cation interactions. nih.govacs.org This can influence macroscopic properties such as viscosity, thermal stability, and solubility. researchgate.netacs.org Studies on various phosphonium carboxylate ILs have been conducted specifically to understand this relationship by using a range of carboxylic acids with different structures and basicities. researchgate.net The Kamlet-Taft basicity parameter (β) is often used to quantify this property, where the β value is almost solely dependent on the anion. acs.org For example, ionic liquids with less basic anions tend to exhibit greater miscibility with certain solutes, demonstrating the direct impact of anion basicity on solvent properties. acs.org
Microscopic Structures and Molecular Interactions in Phosphonium Carboxylate Ionic Liquids
The arrangement of ions at the molecular level, or the microscopic structure, dictates the bulk properties of an ionic liquid. In phosphonium carboxylate ILs, these structures are notably complex and have been investigated through experimental techniques like Small-Angle X-ray Scattering (SAXS) and computational methods such as molecular dynamics simulations. rsc.orgresearchgate.net
These studies reveal that the strong electrostatic forces between the positively charged phosphonium cation and the negatively charged carboxylate anion are the primary drivers of the local structure. nih.govacs.org The bulky, branched alkyl chains on both the cation (e.g., tetrabutylphosphonium) and the anion (e.g., 2,2,4,4-tetramethylpentanoate) create specific spatial arrangements. rsc.orgresearchgate.net Molecular simulations show how these nonpolar alkyl groups tend to aggregate, forming nonpolar domains within the ionic liquid, which are interspersed with a network of charged, polar domains where the phosphonium heads and carboxylate groups interact. rsc.orgresearchgate.net This segregation into polar and nonpolar nanodomains is a hallmark feature of many ionic liquids and is crucial in determining properties like viscosity and the ability to dissolve different types of solutes. acs.org The specific shape of the 2,2,4,4-tetramethylpentanoate anion influences the efficiency of packing and the nature of the anion-anion and anion-cation correlations within the liquid. rsc.orgresearchgate.net
Environmental Chemical Fate and Sustainability Considerations for 2,2,4,4 Tetramethylpentanoic Acid
Chemical Degradation Pathways in Environmental Matrices
The environmental degradation of a chemical compound can occur through biotic (biological) and abiotic (non-biological) pathways. For 2,2,4,4-Tetramethylpentanoic acid, its molecular structure is the primary determinant of its susceptibility to these degradation processes.
Limited direct research on the degradation of this compound is available. However, studies on analogous highly branched carboxylic acids (BCAs) provide significant insights. A key finding is that the presence of quaternary carbon atoms, such as those at the C2 and C4 positions in this compound, confers a high degree of resistance to microbial degradation.
One study investigating the anaerobic degradation of various xenobiotic BCAs found that the microbial consortium from river sediment could not degrade BCAs containing quaternary carbons. nih.gov The high degree of branching at the alpha and beta positions of the carbon chain is thought to interfere with the common beta-oxidation metabolic pathway. nih.gov This suggests that under anaerobic conditions, which are prevalent in sediments and some groundwater environments, this compound is likely to be highly persistent.
Abiotic degradation pathways, such as hydrolysis and photolysis, are also important to consider. While many carboxylic acids can undergo various chemical transformations in the environment, the specific rates and products for this compound are not well-documented in publicly available literature. The stability of the carbon-carbon bonds in its structure suggests a general resistance to abiotic degradation under typical environmental conditions.
Table 1: Predicted Degradation Behavior of this compound
| Degradation Pathway | Predicted Susceptibility | Rationale |
|---|---|---|
| Biotic Degradation | ||
| Aerobic | Likely to be slow | Steric hindrance from quaternary carbons may inhibit enzymatic attack. |
| Anaerobic | Very low to negligible | Studies on analogous compounds show resistance to degradation for BCAs with quaternary carbons. nih.gov |
| Abiotic Degradation | ||
| Hydrolysis | Not applicable | The compound does not have functional groups readily susceptible to hydrolysis under normal environmental pH. |
Assessment of Environmental Persistence and Mobility of the Compound
The persistence and mobility of a chemical in the environment determine its potential for widespread distribution and long-term exposure.
Persistence: Based on the resistance to biodegradation, particularly under anaerobic conditions, this compound is expected to be a persistent compound in the environment. nih.gov Chemicals that are not readily degraded can accumulate in certain environmental compartments, such as soil and sediment.
Mobility: The mobility of a chemical in soil and water is largely governed by its tendency to adsorb to soil particles and organic matter. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates high mobility, meaning the chemical is more likely to move with water, potentially contaminating groundwater. Conversely, a high Koc value suggests low mobility and a tendency to remain bound to soil.
The octanol-water partition coefficient (Log Kow) is another parameter used to estimate environmental partitioning. PubChem provides a computed XLogP3 value of 2.7 for this compound, which suggests a moderate potential for bioaccumulation. nih.gov
Table 2: Predicted Environmental Persistence and Mobility of this compound
| Parameter | Predicted Value/Behavior | Implication |
|---|---|---|
| Persistence | ||
| Biodegradation Half-life | Long, especially in anaerobic environments | Potential for accumulation in soil and sediment. nih.gov |
| Mobility | ||
| Soil Sorption (Koc) | Likely low to moderate | Potential for leaching into groundwater, especially in its anionic form. |
| Water Solubility | pH-dependent | Higher solubility at neutral to alkaline pH increases mobility in water. |
Green Chemistry Approaches in the Synthesis and Application of this compound
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. While specific green chemistry routes for the industrial synthesis of this compound are not widely published, general principles can be applied.
The synthesis of sterically hindered carboxylic acids like this compound often involves challenges that can be addressed through green chemistry. For instance, traditional methods might require harsh reagents or produce significant waste.
Potential green chemistry approaches could include:
Catalytic Routes: The development of highly selective and efficient catalysts could reduce the number of synthetic steps, minimize by-product formation, and lower energy consumption.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis process.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Renewable Feedstocks: Exploring the use of renewable starting materials instead of petroleum-based feedstocks would enhance the sustainability of the production process.
In terms of application, designing the molecule for degradation after its intended use is a key principle of green chemistry. Given the predicted persistence of this compound, future research could focus on designing alternatives with similar functionalities but with built-in mechanisms for environmental degradation.
Future Research Directions and Emerging Trends
Advancements in Stereoselective Synthesis of 2,2,4,4-Tetramethylpentanoic Acid and its Chiral Derivatives
The synthesis of molecules with all-carbon quaternary stereocenters—carbon atoms bonded to four other carbon atoms—is a formidable challenge in organic chemistry due to the high steric repulsion involved. google.com The structure of this compound contains a quaternary carbon at the C2 position, making the creation of chiral derivatives a significant synthetic hurdle. Future advancements will likely focus on adapting and refining existing asymmetric synthesis strategies to accommodate this sterically demanding substrate.
Creating a chiral center at the C2 position would yield an enantiomerically enriched product with potential applications in pharmaceuticals and materials science. Research in this area is expected to explore several promising avenues:
Asymmetric Conjugate Addition: One of the most powerful methods for creating quaternary stereocenters is the copper-catalyzed 1,4-addition of organometallic reagents (like dialkylzinc) to α,β-unsaturated systems. rsc.orgnih.gov Future work could involve designing a suitable α,β-unsaturated precursor to this compound and employing a chiral phosphoramidite (B1245037) ligand to induce high enantioselectivity. rsc.orgnih.gov
Enolate Alkylation: The asymmetric alkylation of enolates derived from chiral auxiliaries is another established method. nih.gov Researchers may investigate attaching a chiral auxiliary to a less-hindered precursor acid, followed by methylation to create the quaternary center, and subsequent removal of the auxiliary.
Catalytic Cyclization Reactions: Metal-catalyzed cyclizations of enynes or dienes using chiral ligands can generate quaternary stereocenters within cyclic frameworks. google.comwikipedia.org While the target molecule is acyclic, intramolecular strategies involving temporary ring formation could be a creative approach to establishing the desired stereocenter.
Diels-Alder Reactions: Asymmetric Diels-Alder reactions provide a pathway to forming quaternary carbons within a six-membered ring by using dienophiles with 1,1-disubstituted double bonds activated by a chiral Lewis acid. google.comwikipedia.org This could be part of a multi-step synthesis where the cyclic product is subsequently cleaved to yield the desired acyclic chiral acid.
The development of these stereoselective routes would be a significant breakthrough, enabling the synthesis of optically active derivatives of this compound for advanced applications.
Novel Catalytic Systems for Efficient Production and Derivatization
The steric hindrance of this compound makes its synthesis and subsequent chemical modification (derivatization) challenging with traditional methods. Future research will increasingly focus on developing novel catalytic systems that can operate efficiently under mild conditions, overcoming the steric barriers.
For Production: One industrial synthesis route involves the Koch synthesis, reacting diisobutene with carbon monoxide. sci-hub.st Innovations in this area may focus on catalysts that improve yield and selectivity under less harsh conditions.
For Derivatization: Derivatization, such as forming amides or esters, is crucial for integrating the molecule into larger structures like polymers or pharmaceuticals. The high steric hindrance around the carboxyl group necessitates specialized catalysts.
Organometallic Catalysts: Research into advanced organometallic catalysts shows promise. For example, palladium/norbornene-catalyzed reactions have demonstrated effectiveness in coupling sterically hindered substrates where the carboxylic acid group plays a key directing role. epo.org Similarly, specialized catalysts like fluoroalkyldistannoxanes have been shown to achieve nearly quantitative yields in the esterification of highly hindered carboxylic acids. csic.es
Biocatalysis: Enzymes offer a green and highly selective alternative. Carboxylic Acid Reductases (CARs), for instance, can activate carboxylic acids to form acyl adenylates. This intermediate can then react with amines to form amides, a process successfully used for the synthesis of the anticonvulsant drug Ilepcimide. dtu.dk Exploring the substrate scope of CARs and other enzymes for the amidation or esterification of this compound is a promising eco-friendly research direction.
Activating Agents: New reagents are being developed to facilitate the derivatization of hindered acids. Diethylaminosulfur trifluoride (DAST) has been used for the workup-free synthesis of amides from sterically challenging acids and various amines, including in the synthesis of drugs like Leflunomide and Ilepcimide. acs.org Another approach involves converting the acid to a Weinreb amide using methanesulfonyl chloride and N-methoxy-N-methylamine, a method proven effective for hindered systems. organic-chemistry.org
The following table summarizes emerging catalytic approaches for the derivatization of sterically hindered carboxylic acids like this compound.
| Catalytic Approach | Catalyst/Reagent Example | Target Transformation | Key Advantages |
| Organometallic Catalysis | Palladium/Norbornene | C-H Functionalization | Effective for hindered substrates; directed by acid group. epo.org |
| Fluoroalkyldistannoxane | Esterification | High efficiency (100% yield); catalyst can be recycled. csic.es | |
| Biocatalysis | Carboxylic Acid Reductase (CAR) | Amidation | Green chemistry; high selectivity; mild reaction conditions. dtu.dk |
| Activating Agents | Diethylaminosulfur trifluoride (DAST) | Amidation | Scalable; workup-free protocol; broad substrate scope. acs.org |
| Methanesulfonyl chloride / Et3N | Weinreb Amide Synthesis | Good yields for hindered acids; avoids epimerization. organic-chemistry.org |
Exploration of New Materials Science Applications and Polymer Architectures
The bulky, rigid structure imparted by the two gem-dimethyl groups suggests that this compound is a compelling building block for new polymers and materials. While specific applications are still emerging, a patent has noted its use in making branched polymers. google.com Research in this area is expected to focus on using the acid or its derivatives as monomers or pendant groups to create polymers with unique properties.
Incorporating bulky pendant groups into a polymer backbone is a known strategy to modify its bulk properties. nih.govwikipedia.orgcsic.es The tert-butyl groups of this compound would act as large, non-coplanar side chains, which could lead to:
Improved Solubility: The bulky groups disrupt chain packing and reduce intermolecular forces, which can significantly improve the solubility of otherwise intractable polymers like aromatic polyimides. rsc.orgcsic.es This enhanced processability is critical for applications in coatings and films.
Higher Glass Transition Temperature (Tg): The rigid structure of the pendant group can restrict segmental motion of the polymer backbone, leading to a higher Tg. However, the effect can be complex, as very large groups can also increase free volume and lower Tg. dtu.dk
Modified Mechanical Properties: The introduction of bulky side groups can alter mechanical properties, affecting tensile strength and elongation at break. nih.gov
Low Dielectric Constant: The increase in free volume caused by bulky groups can lead to a lower dielectric constant, a highly desirable property for materials used in microelectronics and advanced packaging. rsc.orgnih.gov
Future research could involve synthesizing vinyl esters or other polymerizable derivatives of this compound to create novel homopolymers and copolymers. These new polymer architectures could find use as high-performance films, coatings, or dielectric materials for electronic devices. rsc.org
Computational Predictions for Unexplored Reactivity and Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before engaging in extensive lab work. researchgate.netmdpi.com For this compound, computational studies represent a significant area for future research.
Reactivity and pKa Prediction: DFT calculations can accurately predict the acidity (pKa) of carboxylic acids and model reaction pathways. researchgate.net Such studies could be used to screen potential catalysts and reaction conditions for the derivatization of this compound, saving significant experimental time and resources.
Descriptor Calculation for Data-Driven Science: Modern research increasingly uses molecular descriptors calculated via DFT to build machine learning models for predicting reaction outcomes. rsc.orgchemrxiv.org Creating a library of computed descriptors for this compound and its potential derivatives would enable high-throughput virtual screening for new applications.
Modeling Polymer Properties: Molecular modeling can be used to predict how incorporating this acid as a monomer or pendant group would affect the bulk properties of a polymer. researchgate.net By simulating chain conformation, packing, and intermolecular interactions, researchers can estimate properties like glass transition temperature and mechanical strength, guiding the design of new materials with desired characteristics. nih.gov
These computational approaches will allow researchers to explore the vast chemical space surrounding this compound, identifying the most promising avenues for synthesis and application in a rational, targeted manner.
Q & A
Q. What are the recommended methods for synthesizing 2,2,4,4-tetramethylpentanoic acid with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, such as carboxylation of branched alkanes or oxidation of substituted alcohols. For example:
- Step 1: Alkylation of tert-butyl groups using Grignard reagents (e.g., methylmagnesium bromide) to form the branched backbone.
- Step 2: Carboxylation via CO₂ insertion under high-pressure conditions (e.g., 50–100 atm) with a palladium catalyst .
- Step 3: Acidic workup (e.g., HCl/water) to isolate the carboxylic acid.
Critical Considerations: - Use anhydrous solvents (e.g., THF) to avoid side reactions.
- Monitor reaction progress via FT-IR for COOH group formation (~1700 cm⁻¹).
- Purify via recrystallization in non-polar solvents (e.g., hexane) to remove linear-chain byproducts .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (EI-MS): Identify molecular ion peak at m/z 158 (C₉H₁₈O₂) and fragmentation patterns (e.g., loss of COOH group, m/z 113) .
- Thermal Analysis: Measure melting point (≈−70°C for technical grade) and boiling point (≈250°C) using differential scanning calorimetry (DSC) .
Q. What are the key challenges in achieving high purity for this compound, and how can they be addressed?
Methodological Answer:
- Challenge 1: Co-elution of isomers (e.g., 3,5,5-trimethylhexanoic acid) during synthesis.
- Challenge 2: Residual solvents (e.g., THF) in final product.
- Validation: Confirm purity (>98%) via Karl Fischer titration (water content <0.1%) and GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data caused by isomeric impurities in this compound?
Methodological Answer:
- Step 1: Perform 2D-NMR (e.g., HSQC, HMBC) to map carbon-proton correlations and identify non-target isomers .
- Step 2: Use isotopic labeling (e.g., deuterated analogs) to track reaction pathways and isolate interference sources .
- Step 3: Apply chemometric analysis (e.g., PCA) to distinguish spectral overlaps in IR or Raman data caused by similar functional groups .
Q. What advanced separation techniques are effective for isolating this compound from isomeric mixtures?
Methodological Answer:
- Technique 1: Simulated Moving Bed (SMB) Chromatography.
- Technique 2: Supercritical Fluid Chromatography (SFC) with CO₂ and methanol co-solvent.
- Achieve >99% purity by tuning pressure (150 bar) and modifier gradient .
- Validation: Compare retention times with synthetic standards and quantify via UV-Vis (λ = 210 nm) .
Q. How can computational modeling aid in predicting the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the carboxyl group to predict oxidative stability. Use B3LYP/6-311+G(d,p) basis set .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .
- QSPR Models: Correlate branching index (e.g., Csp³ fraction) with logP values to predict bioavailability or environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

